2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene
Overview
Description
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene is a useful research compound. Its molecular formula is C16H26B2O4S and its molecular weight is 336.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Semiconducting Polymers Synthesis : This compound has been utilized in the synthesis of high-performance semiconducting polymers. For instance, it was used in the development of naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers, which are important for electronic applications (Kawashima et al., 2013).
Organic Electronics : It played a key role in the synthesis of deeply colored polymers with significant molecular weights, which were soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran. These polymers have potential applications in organic electronics and photonics (Welterlich, Charov, & Tieke, 2012).
Crystal Structure Analysis : The compound has also been studied for its crystal structure properties, providing insights into molecular arrangements and interactions, crucial for understanding material properties (Clegg et al., 1996).
Palladium-Catalyzed Borylation : Its derivatives have been synthesized through palladium-catalyzed borylation of aryl bromides, which is a significant method in organic synthesis, especially in the preparation of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes (Takagi & Yamakawa, 2013).
Electron Transport Material Synthesis : The compound has been used in the synthesis of electron transport materials, which are critical in the development of electronic devices like OLEDs and solar cells (Xiangdong et al., 2017).
Electrochromic Properties : Its role in the synthesis of novel copolymers and their electrochromic properties was studied, which has implications in the development of smart materials and displays (Aydın & Kaya, 2013).
Mechanism of Action
Target of Action
The primary target of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene is the formation of Covalent Organic Frameworks (COFs) . This compound serves as a versatile ligand and is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions .
Mode of Action
The compound interacts with its targets through its aldehyde groups and pinacolborane groups, which are located at the para-positions . This makes the COFs synthesized from this compound ideal for post-functionalization after the polymer network is formed .
Biochemical Pathways
The compound is involved in the Suzuki cross-coupling reactions and amination reactions . These reactions are part of the synthetic pathways used to create COFs, which are used as porous materials and semiconducting polymers .
Result of Action
The result of the compound’s action is the formation of COFs, which are used as porous materials and semiconducting polymers . Additionally, the compound is also used in the synthesis of poly(phenylenevinylene) for 2D semiconducting materials, through aldol condensation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the compound to undergo Suzuki cross-coupling reactions
Future Directions
The future directions for this compound are promising. It is being used in the synthesis of poly(phenylenevinylene) for 2D semiconducting materials . Additionally, its use in Suzuki cross-coupling reactions and amination reactions suggests potential applications in the development of new chemical compounds .
Biochemical Analysis
Biochemical Properties
It is known that both the aldehyde groups and pinacolborane groups are located at the para-positions . These functional groups do not interfere with each other during reactions, making this compound ideal for post-functionalization after the polymer network is formed .
Molecular Mechanism
It is known to be employed as a monomer for Suzuki cross-coupling reactions and amination reactions
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26B2O4S/c1-13(2)14(3,4)20-17(19-13)11-9-10-12(23-11)18-21-15(5,6)16(7,8)22-18/h9-10H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJXAKMKFDBHHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)B3OC(C(O3)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26B2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630116 | |
Record name | 2,2'-(Thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175361-81-6 | |
Record name | 2,2'-(Thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene in polymer synthesis?
A1: this compound serves as a crucial building block in synthesizing conjugated polymers via palladium-catalyzed Suzuki coupling reactions [, ]. This compound provides the thiophene unit within the polymer backbone. The boronic ester groups readily participate in the Suzuki coupling, enabling the connection with halogenated monomers.
Q2: How does the incorporation of this compound influence the optical properties of the resulting polymers?
A2: The inclusion of this compound contributes significantly to the conjugated system of the resulting polymers [, ]. This extended conjugation leads to a red-shift in the absorption maxima of the polymers, compared to their non-thiophene containing counterparts. This effect is particularly noticeable in the DTPP-based polymer TP3, where the optical band gap is significantly reduced to 1.3 eV [].
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